molecular formula C6H2FN2NaO2 B12856718 3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt

3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt

Cat. No.: B12856718
M. Wt: 176.08 g/mol
InChI Key: SJHUNBZKNWZYPE-UHFFFAOYSA-M
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Description

3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt is a chemical compound with the molecular formula C6H3FN2O2Na It is a derivative of pyridine, characterized by the presence of cyano, hydroxy, and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt typically involves the reaction of 2,6-dihydroxy-3-cyanopyridine with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt involves its interaction with specific molecular targets. The presence of the cyano, hydroxy, and fluoro groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-fluoropyridine: Similar in structure but lacks the hydroxy groups.

    2,6-Dihydroxy-3-cyanopyridine: Similar but without the fluorine atom.

    5-Fluoro-2,6-dihydroxynicotinonitrile: Another closely related compound.

Uniqueness

3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt is unique due to the combination of cyano, hydroxy, and fluoro substituents on the pyridine ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H2FN2NaO2

Molecular Weight

176.08 g/mol

IUPAC Name

sodium;5-cyano-3-fluoro-6-oxo-1H-pyridin-2-olate

InChI

InChI=1S/C6H3FN2O2.Na/c7-4-1-3(2-8)5(10)9-6(4)11;/h1H,(H2,9,10,11);/q;+1/p-1

InChI Key

SJHUNBZKNWZYPE-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=O)NC(=C1F)[O-])C#N.[Na+]

Origin of Product

United States

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